1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine
Overview
Description
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group. The piperazine ring is then introduced, and finally, the tert-butyl ester is formed. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine is widely used in scientific research due to its versatile chemical properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmacologically active compounds. It is also used in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Boc-4-(3-trifluoromethyl-2-pyridinyl)piperazine include:
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its increased lipophilicity and potential biological activity .
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-11(15(16,17)18)5-4-6-19-12/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKYSHCGPDIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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